molecular formula C7H9Cl2NO6P2 B12580500 {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) CAS No. 195000-01-2

{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)

Cat. No.: B12580500
CAS No.: 195000-01-2
M. Wt: 336.00 g/mol
InChI Key: ALPQLQJFTUXTFT-UHFFFAOYSA-N
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Description

{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and two phosphonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) typically involves the reaction of 3,5-dichloroaniline with formaldehyde and phosphorous acid. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Amines in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting various biochemical pathways. The phosphonic acid groups play a crucial role in binding to metal ions and other active sites within proteins.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • {[(3,5-dichlorophenyl)amino]methanediyl}bis(phosphonic acid)

Uniqueness

{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) is unique due to its specific combination of dichlorophenyl and phosphonic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

195000-01-2

Molecular Formula

C7H9Cl2NO6P2

Molecular Weight

336.00 g/mol

IUPAC Name

[(3,5-dichloroanilino)-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C7H9Cl2NO6P2/c8-4-1-5(9)3-6(2-4)10-7(17(11,12)13)18(14,15)16/h1-3,7,10H,(H2,11,12,13)(H2,14,15,16)

InChI Key

ALPQLQJFTUXTFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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